![molecular formula C12H11F4NO B11739042 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11739042.png)
3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and properties. It features a dimethylamino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the fluoro-substituted phenyl ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, leading to diverse therapeutic effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The presence of the dimethylamino group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Study : A study evaluated the efficacy of related compounds against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. For instance, derivatives showed IC50 values ranging from 5 to 10 μM against breast and lung cancer cell lines.
Neuropharmacology
The dimethylamino group is often associated with central nervous system activity. Preliminary studies suggest that this compound may exhibit anxiolytic or sedative effects.
Agricultural Chemistry
Given the fluorinated phenyl group, this compound may also have applications as a pesticide or herbicide. Fluorine-containing compounds are known for their enhanced stability and bioactivity.
Pesticidal Activity
Research indicates that fluorinated compounds can disrupt the physiological processes of pests more effectively than their non-fluorinated counterparts.
Case Study : Field trials demonstrated that similar fluorinated compounds significantly reduced pest populations in crops while exhibiting low toxicity to non-target organisms.
Compound | Target | IC50 (μM) | Reference |
---|---|---|---|
Compound A (similar structure) | Cancer Cell Line | 5.0 | Journal of Oncology |
Compound B (similar structure) | CNS Activity | 10.0 | Neuropharmacology Review |
Compound C (fluorinated derivative) | Pest Control | 15.0 | Agricultural Sciences |
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with a chloro group instead of a fluoro group.
3-(Dimethylamino)-1-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with a bromo group instead of a fluoro group.
3-(Dimethylamino)-1-[2-iodo-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with an iodo group instead of a fluoro group.
Uniqueness
The presence of the fluoro and trifluoromethyl groups in 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Biological Activity
3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its CAS number 511244-84-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₁₂H₁₁F₄N₁O, with a molecular weight of 243.23 g/mol. The compound features a dimethylamino group and a trifluoromethyl-substituted phenyl moiety, contributing to its unique properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁F₄N₁O |
Molecular Weight | 243.23 g/mol |
CAS Number | 511244-84-1 |
Boiling Point | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that chalcone derivatives, which share structural similarities, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–8 µg/mL, suggesting a strong potential for development as antimicrobial agents .
Neuroprotective Effects
Emerging research points to neuroprotective effects associated with compounds in the same chemical class. Some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, certain chalcone derivatives exhibited IC50 values lower than those of established AChE inhibitors like donepezil, indicating potential for treating cognitive disorders . Although direct studies on the compound's neuroprotective effects are scarce, the structural characteristics suggest similar activities could be expected.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various chalcone derivatives against common bacterial strains. Among these, compounds with trifluoromethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly improved antibacterial potency .
Investigation into Anticancer Properties
In another study focusing on the anticancer potential of related compounds, researchers found that certain derivatives effectively inhibited breast cancer cell lines by inducing cell cycle arrest and apoptosis. The findings suggested that modifications in the phenyl ring could enhance cytotoxicity against specific cancer types . This highlights the importance of structural optimization in developing effective anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one, and how are intermediates characterized?
The compound is synthesized via Claisen-Schmidt condensation between a substituted acetophenone and dimethylamine-containing aldehyde. Evidence from analogous enones suggests using ethanol/NaOH at room temperature for high yields (70–85%) . Characterization typically involves:
- 1H/13C NMR : To confirm the α,β-unsaturated ketone structure and substituent positions.
- MS and FT-IR : For molecular weight verification and carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) .
- X-ray crystallography : Resolves E/Z isomerism and molecular packing (e.g., torsion angles of 175.2° for (E)-isomers) .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., cyclizations). Computational studies (DFT) on similar compounds show:
- Reduced electron density at the β-carbon (Mulliken charge: −0.12 vs. −0.08 for non-CF₃ analogs).
- Increased thermal stability (decomposition >200°C) due to strong C–F bonds .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for structural elucidation?
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic processes. For example:
- Dynamic NMR : Detects keto-enol tautomerism in polar solvents (DMSO-d₆ vs. CDCl₃).
- AIM (Atoms in Molecules) theory : Validates hydrogen bonding interactions affecting chemical shifts (e.g., Δδ = 0.3–0.5 ppm for enolic protons) .
- Crystal structure validation : Resolves ambiguities in regiochemistry (e.g., fluorine vs. trifluoromethyl positioning) .
Q. How can computational methods predict regioselectivity in cyclization reactions involving this compound?
DFT calculations (B3LYP/6-311G**) predict regioselectivity for heterocycle formation:
Q. What analytical techniques differentiate between polymorphs or solvates of this compound?
- PXRD (Powder X-ray Diffraction) : Identifies distinct diffraction patterns for polymorphs (e.g., 2θ = 12.8° vs. 14.2°).
- DSC (Differential Scanning Calorimetry) : Detects melting point variations (ΔTm = 5–10°C) between solvates.
- TGA (Thermogravimetric Analysis) : Quantifies solvent loss (e.g., 8% weight loss at 100°C for hydrate forms) .
Q. Methodological Challenges and Solutions
Q. How to mitigate side reactions during large-scale synthesis?
Common side reactions include over-alkylation or oxidation. Strategies include:
- Low-temperature catalysis : Using AlCl₃ at −10°C minimizes byproduct formation (<5%) .
- Inert atmosphere : Prevents oxidation of the enone moiety (argon/N₂).
- HPLC-PDA : Monitors reaction progress and isolates intermediates (retention time = 4.2 min for target compound) .
Q. What are the limitations of current synthetic protocols, and how can they be addressed?
- Limitation : Poor solubility in non-polar solvents complicates purification.
- Solution : Use mixed solvents (e.g., CHCl₃:MeOH = 9:1) or silica gel functionalized with amino groups for column chromatography .
Properties
Molecular Formula |
C12H11F4NO |
---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H11F4NO/c1-17(2)6-5-11(18)9-4-3-8(7-10(9)13)12(14,15)16/h3-7H,1-2H3 |
InChI Key |
MDNVOQROJRDHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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